Product packaging for 5-(Benzyloxy)pyrimidin-4-amine(Cat. No.:CAS No. 92289-50-4)

5-(Benzyloxy)pyrimidin-4-amine

Cat. No.: B1339935
CAS No.: 92289-50-4
M. Wt: 201.22 g/mol
InChI Key: KEGMRDBSFSIAAX-UHFFFAOYSA-N
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Description

Contextualization within Pyrimidine (B1678525) Chemistry and Heterocyclic Systems

Pyrimidines are six-membered aromatic rings containing two nitrogen atoms and are fundamental to life itself as components of nucleic acids (cytosine, thymine, and uracil). gsconlinepress.comrroij.com Beyond their biological roles, pyrimidine derivatives are a major focus in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with applications as anticancer, antimicrobial, antiviral, and anti-inflammatory drugs. bohrium.comscispace.commdpi.com The pyrimidine scaffold's ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems makes it a privileged structure in drug design. mdpi.com The exploration of compounds like 5-(Benzyloxy)pyrimidin-4-amine is a testament to the ongoing effort to leverage the pyrimidine core for the development of novel molecules with specific biological and chemical properties.

Significance of Benzyloxy Substituents in Organic Synthesis

The benzyloxy group, a benzyl (B1604629) ether, is a frequently employed functional group in organic synthesis, often utilized as a protecting group for alcohols. wikipedia.org Its introduction into a molecule can significantly influence the compound's physicochemical properties. The presence of a benzyloxy group can enhance a molecule's lipophilicity, which can affect its solubility and ability to cross biological membranes. ontosight.aiontosight.ai This substituent can also play a crucial role in directing the stereochemical outcome of reactions and can influence the biological activity of a molecule by interacting with the active sites of enzymes or receptors. ontosight.ainih.gov Studies have shown that the positioning of a benzyloxy group can be critical for the selective inhibition of enzymes like monoamine oxidase (MAO), highlighting its importance in rational drug design. nih.govnih.gov

Overview of Research Trajectories for Related Amine-Substituted Pyrimidines

Amine-substituted pyrimidines are a significant class of compounds with a broad spectrum of biological activities. Research into these derivatives has led to the development of potent and selective inhibitors of various enzymes and receptors. For instance, different amine-substituted pyrimidines have been investigated as adenosine (B11128) A2A/A1 receptor antagonists for potential use in treating Parkinson's disease. nih.gov The amino group on the pyrimidine ring can act as a key pharmacophoric feature, participating in essential interactions with biological targets. acs.org Synthetic strategies often focus on the efficient introduction of diverse amine substituents onto the pyrimidine core to explore the structure-activity relationships (SAR) and optimize the desired pharmacological profile. acs.orgntnu.no The development of novel synthetic methodologies for creating libraries of amine-substituted pyrimidines is an active area of research, aiming to accelerate the discovery of new therapeutic agents. acs.org

Chemical Properties of this compound

PropertyValue
Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
IUPAC Name This compound
CAS Number 92289-50-4
SMILES C1=CC=C(C=C1)COCC2=C(N=CN=C2)N
Physical Form Solid
Storage Keep in dark place, inert atmosphere, 2-8°C

Data sourced from PubChem and commercial supplier information. nih.govbldpharm.com

Synthesis and Reactions

The synthesis of this compound and related structures often involves multi-step sequences. One approach involves the reaction of a suitably substituted pyrimidine with benzyl alcohol or a benzyl halide. For instance, heating this compound with diethyl 2-(ethoxymethylene)malonate can yield an enamine intermediate, which can then be cyclized to form more complex heterocyclic systems. rsc.org The amino and benzyloxy groups can also be introduced through nucleophilic substitution reactions on a pre-existing pyrimidine ring. smolecule.comontosight.ai The reactivity of the compound is characteristic of its functional groups. The amino group can undergo condensation reactions, while the pyrimidine ring itself can be subject to further substitution. smolecule.com

Research Applications

The primary interest in this compound lies in its utility as a synthetic intermediate for the creation of more complex molecules with potential biological activity. It serves as a key building block for the synthesis of various fused pyrimidine systems, such as pyrimido[1,6-a]pyrimidines and pyrimido[4,5-b]quinolines. rsc.orgsemanticscholar.orgacs.orgnih.gov These resulting compounds are often screened for a range of pharmacological activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3O B1339935 5-(Benzyloxy)pyrimidin-4-amine CAS No. 92289-50-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenylmethoxypyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-11-10(6-13-8-14-11)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGMRDBSFSIAAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558592
Record name 5-(Benzyloxy)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92289-50-4
Record name 5-(Benzyloxy)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Benzyloxy Pyrimidin 4 Amine

Retrosynthetic Analysis and Strategic Disconnections

A plausible retrosynthetic analysis of 5-(benzyloxy)pyrimidin-4-amine identifies the carbon-nitrogen and carbon-oxygen bonds as key strategic disconnections. The primary disconnection severs the C4-NH2 bond, leading to a 4-halopyrimidine intermediate, such as 4-chloro-5-(benzyloxy)pyrimidine. This precursor is advantageous as the halogen at the 4-position of the pyrimidine (B1678525) ring is activated towards nucleophilic aromatic substitution.

A further disconnection of the benzyloxy ether bond points to a 5-hydroxypyrimidine (B18772) derivative and a benzyl (B1604629) halide. This approach allows for the late-stage introduction of the benzyloxy group, offering flexibility in the synthesis of analogues. The pyrimidine core itself can be traced back to simpler, acyclic precursors through established pyrimidine ring synthesis methodologies, often involving the condensation of a three-carbon unit with an amidine or a related nitrogen-containing species. This retrosynthetic strategy forms the basis for the synthetic pathways detailed below.

Precursor Synthesis and Functional Group Interconversions Leading to the Pyrimidine Core

The construction of the this compound scaffold involves a multi-step process that begins with the synthesis of a functionalized pyrimidine core, followed by the sequential introduction of the benzyloxy and amino moieties.

Synthesis of Substituted Pyrimidine Intermediates

The synthesis of the pyrimidine ring is a foundational step. A common and effective method involves the cyclocondensation of a β-ketoester with an amidine. For the synthesis of a 5-hydroxypyrimidine precursor, a suitable starting material is a substituted malonic ester derivative which can be reacted with formamide (B127407) in the presence of a base.

Alternatively, a more direct approach to a functionalized pyrimidine is the synthesis of 4,6-dichloropyrimidine (B16783) from the reaction of imidoyl chlorides with phosgene. googleapis.com This intermediate can then be selectively functionalized. For the purpose of synthesizing the target molecule, a key intermediate is a 4-chloro-5-hydroxypyrimidine (B11923823). This can be prepared through various routes, including the chlorination of a corresponding 4,5-dihydroxypyrimidine.

Reaction Starting Materials Reagents and Conditions Product Yield (%)
Pyrimidine Ring FormationSubstituted Malonic Ester, FormamidineBase (e.g., Sodium Ethoxide), Ethanol (B145695), Reflux5-Substituted-4-hydroxypyrimidineVaries
Chlorination4,6-dihydroxypyrimidinePOCl₃, heat4,6-dichloropyrimidineGood

Introduction of the Benzyloxy Moiety

With a 5-hydroxypyrimidine intermediate in hand, the benzyloxy group is typically introduced via a Williamson ether synthesis. nih.gov This reaction involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl halide (e.g., benzyl bromide or benzyl chloride). The choice of base and solvent is crucial for achieving high yields and preventing side reactions.

Reaction Substrate Reagents and Conditions Product Yield (%)
O-Benzylation4-Chloro-5-hydroxypyrimidineBenzyl bromide, K₂CO₃, Acetone, Reflux4-Chloro-5-(benzyloxy)pyrimidine92-99 nih.gov
O-Benzylation4-Chloro-5-hydroxypyrimidineBenzyl chloride, NaH, DMF, 0 °C to rt4-Chloro-5-(benzyloxy)pyrimidineGood

Formation of the Amino Group

The final step in the synthesis is the introduction of the amino group at the 4-position. This is typically achieved through a nucleophilic aromatic substitution reaction on the 4-chloro-5-(benzyloxy)pyrimidine intermediate. The reaction is generally carried out by treating the chloropyrimidine with a source of ammonia (B1221849), such as aqueous or alcoholic ammonia, often at elevated temperatures and pressures in a sealed vessel. The electron-withdrawing nature of the pyrimidine ring facilitates this substitution.

Reaction Substrate Reagents and Conditions Product Yield (%)
Amination4-Chloro-5-(benzyloxy)pyrimidineNH₃ in Ethanol, Sealed tube, 120-150 °CThis compoundModerate to Good
Amination4-Chloro-5-(benzyloxy)pyrimidineAqueous NH₃, CuSO₄ (catalyst), 100 °CThis compoundVaries

Optimization of Reaction Conditions and Yields

For the Williamson ether synthesis, the use of a polar aprotic solvent like dimethylformamide (DMF) can accelerate the reaction rate. The choice of base is also critical; while stronger bases like sodium hydride (NaH) can ensure complete deprotonation, milder bases like potassium carbonate (K₂CO₃) are often sufficient and easier to handle.

In the amination step, the concentration of ammonia, temperature, and pressure are significant factors influencing the reaction rate and yield. The use of a catalyst, such as copper salts, can sometimes facilitate the amination at lower temperatures. Careful monitoring of the reaction progress by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time and prevent the formation of byproducts. Purification of the final product is typically achieved by recrystallization or column chromatography.

Stereoselective and Regioselective Synthetic Approaches

For the synthesis of this compound, stereoselectivity is not a concern as the molecule does not possess any chiral centers. However, regioselectivity is a critical aspect, particularly during the initial synthesis of the pyrimidine core and the subsequent functionalization steps.

When starting with unsymmetrically substituted three-carbon synthons, the cyclization reaction to form the pyrimidine ring can potentially lead to a mixture of regioisomers. Therefore, the choice of starting materials and reaction conditions must be carefully controlled to favor the formation of the desired 5-substituted pyrimidine.

Furthermore, in the functionalization of the pyrimidine ring, the inherent reactivity of the different positions on the ring dictates the regioselectivity of the reactions. The 4- and 6-positions of the pyrimidine ring are generally more electrophilic and thus more susceptible to nucleophilic attack than the 2-position. This inherent reactivity allows for the selective introduction of the amino group at the 4-position after the installation of the benzyloxy group at the 5-position. Careful control of the reaction sequence is paramount to achieving the desired regiochemical outcome.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of specialty chemicals like this compound is crucial for developing environmentally benign and economically viable manufacturing processes. While specific "green" synthetic routes for this exact molecule are not extensively documented in dedicated literature, a critical evaluation of plausible conventional synthetic pathways through the lens of green chemistry allows for the identification of significant opportunities for improvement. Traditional methods for constructing such substituted pyrimidines often involve multi-step sequences that may utilize hazardous reagents, volatile organic solvents, and energy-intensive conditions.

A plausible conventional synthesis of this compound could start from a readily available pyrimidine precursor, such as 4-chloro-5-hydroxypyrimidine. This route would likely involve two key transformations: a Williamson ether synthesis to introduce the benzyloxy group and a nucleophilic aromatic substitution to install the amine group.

Conventional Synthetic Approach (Hypothetical):

Step 1: Benzylation. 4-chloro-5-hydroxypyrimidine is treated with benzyl chloride in the presence of a base like sodium hydride (NaH) in a solvent such as N,N-dimethylformamide (DMF). This step forms 5-(benzyloxy)-4-chloropyrimidine (B1282466).

Step 2: Amination. The resulting 5-(benzyloxy)-4-chloropyrimidine is then reacted with ammonia or an ammonia equivalent in a suitable solvent under pressure and/or elevated temperatures to yield the final product, this compound.

While effective, this hypothetical traditional route presents several areas for green chemistry-based enhancements:

Solvent and Reagent Selection: Solvents like DMF are effective but are considered hazardous and have high boiling points, making them energy-intensive to remove. Sodium hydride is a highly reactive and flammable reagent requiring careful handling.

Energy Consumption: The amination step might require high temperatures and pressures, leading to significant energy consumption and the need for specialized equipment.

In contrast, a greener approach would aim to mitigate these issues by incorporating alternative reagents, catalysts, and energy sources.

Greener Synthetic Strategies:

Modern synthetic methodologies offer several avenues to improve the environmental footprint of this compound synthesis. These approaches focus on maximizing efficiency while minimizing waste and hazard. preprints.org

Alternative Benzylation Conditions: Instead of strong, hazardous bases, phase-transfer catalysis (PTC) could be employed. Using a quaternary ammonium (B1175870) salt as a phase-transfer catalyst allows the reaction to proceed with a milder base, such as potassium carbonate, in a more environmentally friendly solvent system, potentially even a biphasic water-toluene system. This minimizes waste and avoids the use of hazardous reagents like NaH.

Catalytic Amination: The amination of the 4-chloro position can be made more efficient through catalysis. Palladium-catalyzed Buchwald-Hartwig amination, for instance, can proceed under milder conditions and with a broader substrate scope. nih.gov Although this introduces a metal catalyst, modern advancements focus on using low catalyst loadings and efficient catalyst recycling strategies.

Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields for the synthesis of pyrimidine derivatives. researchgate.net By efficiently heating the reaction mixture, microwave irradiation can often lead to cleaner reactions with fewer byproducts, reducing the need for extensive purification. researchgate.net

Below is a comparative table illustrating the potential advantages of a greener synthetic approach over a conventional one.

ParameterConventional ApproachGreener ApproachGreen Chemistry Principle Addressed
Benzylation Base Sodium Hydride (NaH)Potassium Carbonate (K2CO3) with Phase-Transfer CatalystSafer Reagents
Solvent N,N-Dimethylformamide (DMF)2-Methyltetrahydrofuran (2-MeTHF) or Water/TolueneSafer Solvents
Amination Conditions High Temperature/PressurePalladium-Catalyzed (e.g., Buchwald-Hartwig)Catalysis, Energy Efficiency
Number of Steps 2 (Benzylation, Amination)Potentially 1 (Multicomponent Reaction)Atom Economy, Waste Prevention
Energy Source Conventional HeatingMicrowave IrradiationEnergy Efficiency

The adoption of these green chemistry principles in the synthesis of this compound can lead to a more sustainable and efficient process. The focus on catalytic methods, safer solvents, and process intensification techniques like microwave heating aligns with the broader goals of the pharmaceutical and chemical industries to reduce their environmental impact. acs.orgbaranlab.org

Chemical Transformations and Derivatization Strategies of 5 Benzyloxy Pyrimidin 4 Amine

Reactions at the Pyrimidine (B1678525) Ring Nitrogen Atoms

The pyrimidine ring is characterized by its electron-deficient nature, a consequence of the presence of two electronegative nitrogen atoms. This inherent electronic property generally renders the ring less susceptible to electrophilic attack compared to benzene (B151609) or other aromatic systems. In comparison to pyridine, the nitrogen atoms in pyrimidine are less basic. wikipedia.org

Electrophilic additions, such as protonation and alkylation, are expected to occur at one of the ring nitrogen atoms. youtube.com The specific nitrogen that undergoes reaction can be influenced by steric and electronic factors, including the presence of substituents on the ring. For 5-(benzyloxy)pyrimidin-4-amine, the 4-amino group, being an electron-donating group, can influence the electron density within the ring. However, direct electrophilic attack on the ring carbons, particularly at the activated 5-position, can also be a competing pathway. wikipedia.org

While specific examples of reactions at the ring nitrogen atoms of this compound are not extensively detailed in the literature, general principles of pyrimidine chemistry suggest that under controlled conditions, protonation or alkylation at a ring nitrogen is a feasible transformation.

Modifications of the Amino Group

The 4-amino group of this compound is a primary nucleophilic center and readily participates in a variety of chemical reactions, allowing for extensive functionalization.

Acylation Reactions

The primary amino group can be acylated to form the corresponding amides. This transformation is typically achieved by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. This reaction is fundamental for introducing a wide range of acyl groups, thereby modifying the electronic and steric properties of the molecule. nih.gov

Acylating AgentBaseProduct
Acetyl ChloridePyridineN-(5-(Benzyloxy)pyrimidin-4-yl)acetamide
Benzoyl ChlorideTriethylamineN-(5-(Benzyloxy)pyrimidin-4-yl)benzamide
Acetic AnhydridePyridineN-(5-(Benzyloxy)pyrimidin-4-yl)acetamide

Alkylation Reactions

Alkylation of the 4-amino group can be accomplished using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the acid generated during the reaction. This leads to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the reactants.

Alkylating AgentBaseProduct
Methyl IodidePotassium Carbonate5-(Benzyloxy)-N-methylpyrimidin-4-amine
Benzyl (B1604629) BromideSodium HydrideN-Benzyl-5-(benzyloxy)pyrimidin-4-amine
Ethyl BromideDiisopropylethylamine5-(Benzyloxy)-N-ethylpyrimidin-4-amine

Condensation Reactions

The primary amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. rsc.org This reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the imine. mdpi.com These condensation reactions are often reversible.

Carbonyl CompoundConditionsProduct (Schiff Base)
BenzaldehydeAcid catalyst (e.g., acetic acid), heat(E)-N-Benzylidene-5-(benzyloxy)pyrimidin-4-amine
AcetoneAcid catalyst, heatN-((E)-Propan-2-ylidene)-5-(benzyloxy)pyrimidin-4-amine
4-MethoxybenzaldehydeAcid catalyst, heat(E)-5-(Benzyloxy)-N-(4-methoxybenzylidene)pyrimidin-4-amine

Transformations Involving the Benzyloxy Substituent

The benzyloxy group at the 5-position serves as a protecting group for the hydroxyl functionality and can be removed under specific conditions to reveal the corresponding 5-hydroxypyrimidine (B18772) derivative.

Deprotection Strategies of the Benzyloxy Group

One of the most common and efficient methods is catalytic hydrogenolysis. commonorganicchemistry.com This involves the reaction of the benzyloxy compound with hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). This method is generally clean and high-yielding. organic-chemistry.org

Acid-catalyzed cleavage is another option, although it may require harsh conditions. Strong acids like trifluoroacetic acid (TFA) can be effective in cleaving benzyl ethers. tandfonline.comtandfonline.com Additionally, other reagents can be employed for the removal of benzyl-derived protecting groups under various conditions. researchgate.net

MethodReagents and ConditionsProduct
Catalytic HydrogenolysisH₂, Pd/C, in a solvent like ethanol (B145695) or ethyl acetate4-Amino-pyrimidin-5-ol
Acid-Catalyzed CleavageTrifluoroacetic acid (TFA), often at elevated temperatures4-Amino-pyrimidin-5-ol
Oxidative Cleavage2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for p-methoxybenzyl ethers4-Amino-pyrimidin-5-ol

Functionalization of the Phenyl Ring

The benzyloxy group in this compound contains a phenyl ring that can be subjected to electrophilic aromatic substitution to introduce various functional groups. The ether oxygen of the benzyloxy moiety is an activating group and an ortho, para-director. libretexts.org This directing effect is due to the resonance stabilization of the carbocation intermediate (the sigma complex) when the electrophile attacks at the ortho or para positions. masterorganicchemistry.com The lone pairs on the oxygen atom can be delocalized into the benzene ring, stabilizing the positive charge. libretexts.org

Common electrophilic aromatic substitution reactions that could theoretically be applied to the phenyl ring of this compound include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. uomustansiriyah.edu.iqwikipedia.org

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group (-NO₂) primarily at the para position of the phenyl ring, with some ortho substitution also possible. uomustansiriyah.edu.iq

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like FeBr₃ or FeCl₃ would likely yield the corresponding para-halogenated derivative. uci.edu

Sulfonation: The use of fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H) at the para position. uomustansiriyah.edu.iq

Friedel-Crafts Reactions: Alkylation or acylation using an alkyl halide or acyl halide with a Lewis acid catalyst (e.g., AlCl₃) would also be directed to the ortho and para positions. uomustansiriyah.edu.iq

Table 1: Expected Products from Electrophilic Aromatic Substitution on the Phenyl Ring of this compound (Note: This table is based on general principles of electrophilic aromatic substitution and does not represent experimentally reported outcomes for this specific compound.)

Reaction TypeReagentsExpected Major Product (Substituent at para-position)
NitrationHNO₃, H₂SO₄5-((4-Nitrobenzyl)oxy)pyrimidin-4-amine
BrominationBr₂, FeBr₃5-((4-Bromobenzyl)oxy)pyrimidin-4-amine
SulfonationSO₃, H₂SO₄4-(((4-Aminopyrimidin-5-yl)oxy)methyl)benzenesulfonic acid
AcylationCH₃COCl, AlCl₃1-(4-(((4-Aminopyrimidin-5-yl)oxy)methyl)phenyl)ethan-1-one

Palladium-Catalyzed Cross-Coupling Reactions at the Pyrimidine Core

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To apply these reactions to the pyrimidine core of this compound, a halogenated precursor is typically required. The pyrimidine ring is electron-deficient, which can make direct halogenation challenging, but halogen atoms can be introduced through various synthetic routes. For instance, a common strategy involves the chlorination of a corresponding pyrimidinone using reagents like phosphorus oxychloride (POCl₃). japsonline.com While a direct report for the halogenation of this compound was not found, the synthesis of analogous compounds like 2-chloro-5-methoxypyrimidin-4-amine (B1398444) is documented, suggesting that a similar approach could potentially yield a 2-chloro-5-(benzyloxy)pyrimidin-4-amine intermediate. nih.gov

With a hypothetical halo-substituted this compound, several palladium-catalyzed cross-coupling reactions could be envisioned:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the halogenated pyrimidine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This would enable the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the pyrimidine core.

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond between the halogenated pyrimidine and a primary or secondary amine, catalyzed by a palladium-phosphine complex. This would allow for the synthesis of various N-substituted derivatives.

The success of these reactions would be highly dependent on the choice of catalyst, ligand, base, and solvent, which are crucial for achieving good yields and preventing side reactions.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of a Hypothetical 2-Chloro-5-(benzyloxy)pyrimidin-4-amine (Note: This table illustrates potential transformations and does not represent experimentally reported data for this specific precursor.)

Reaction NameCoupling PartnerCatalyst/Ligand (Example)Potential Product
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄2-Phenyl-5-(benzyloxy)pyrimidin-4-amine
Buchwald-HartwigPiperidinePd₂(dba)₃ / Xantphos2-(Piperidin-1-yl)-5-(benzyloxy)pyrimidin-4-amine

Cyclization Reactions Utilizing this compound as a Precursor

The 4-amino group of this compound is a key functional handle for the construction of fused heterocyclic systems, such as purines and pteridines, which are of significant biological interest. researchgate.netresearchgate.net A common synthetic strategy for these systems is the Traube purine (B94841) synthesis, which typically starts from a 4,5-diaminopyrimidine (B145471). pharmaguideline.com

To utilize this compound as a precursor for such cyclizations, the C5-benzyloxy group would need to be converted into an amino group. A plausible synthetic route would involve:

Nitrosation: Introduction of a nitroso group (-NO) at the C5 position. This is often achieved by treating a 4-aminopyrimidine (B60600) with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid).

Reduction: The C5-nitroso group can then be reduced to an amino group, for example, using a reducing agent like sodium dithionite (B78146) or through catalytic hydrogenation. This would yield the key intermediate, 5-(benzyloxy)pyrimidine-4,5-diamine.

Once the 4,5-diaminopyrimidine derivative is obtained, it can undergo cyclocondensation with various one-carbon electrophiles to form the second ring.

Purine Synthesis: Reaction with formic acid, formamide (B127407), or triethyl orthoformate would lead to the formation of a purine ring system. pharmaguideline.com

Pteridine (B1203161) Synthesis: Condensation with a 1,2-dicarbonyl compound (e.g., glyoxal (B1671930) or biacetyl) would result in the formation of a pteridine core. researchgate.netnih.gov

This stepwise approach allows for the transformation of this compound into more complex, fused heterocyclic structures, expanding its synthetic utility.

Spectroscopic and Structural Elucidation of 5 Benzyloxy Pyrimidin 4 Amine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

1H, 13C, and 2D NMR Techniques

For 5-(Benzyloxy)pyrimidin-4-amine, 1H and 13C NMR would provide critical information about its molecular framework.

1H NMR Spectroscopy: The proton NMR spectrum is expected to display distinct signals corresponding to each unique proton environment in the molecule.

Pyrimidine (B1678525) Protons: The two protons on the pyrimidine ring (at positions 2 and 6) would likely appear as singlets in the aromatic region, typically downfield (δ 8.0-8.5 ppm) due to the electron-withdrawing nature of the nitrogen atoms.

Phenyl Protons: The five protons of the benzyl (B1604629) group's phenyl ring would resonate in the aromatic region (δ 7.3-7.5 ppm). These would likely appear as a complex multiplet.

Benzylic Protons: The two protons of the methylene (B1212753) bridge (-CH2-) connecting the oxygen atom to the phenyl ring are expected to produce a sharp singlet around δ 5.0-5.2 ppm. semanticscholar.org

Amine Protons: The two protons of the primary amine group (-NH2) would likely appear as a broad singlet. Its chemical shift can vary significantly (typically δ 5.0-7.0 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding and exchange phenomena.

13C NMR Spectroscopy: The 13C NMR spectrum would complement the 1H NMR data by showing signals for each unique carbon atom.

Pyrimidine Carbons: The carbon atoms of the pyrimidine ring would be observed in the range of δ 140-160 ppm. The carbon atom attached to the benzyloxy group (C5) would be shifted due to the electronegative oxygen.

Phenyl Carbons: The carbons of the benzyl group's phenyl ring are expected to appear in the typical aromatic region of δ 127-136 ppm.

Benzylic Carbon: The methylene carbon (-CH2-) would likely resonate around δ 70-75 ppm.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm assignments. COSY would establish proton-proton coupling relationships, while HSQC would correlate directly bonded proton and carbon atoms, confirming the assignments made from the 1D spectra.

Conformational Analysis via NMR

The flexibility of the benzyloxy group allows for various spatial orientations (conformations) of the phenyl ring relative to the pyrimidine ring. Nuclear Overhauser Effect (NOE) spectroscopy, a 2D NMR technique, could be used to probe these conformations. By observing through-space interactions between the benzylic protons and the protons on the pyrimidine ring, it would be possible to determine the preferred orientation of the benzyloxy substituent in solution.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. For this compound, with a molecular formula of C₁₁H₁₁N₃O, the calculated monoisotopic mass is 201.0902 Da.

HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would be expected to show a protonated molecular ion ([M+H]⁺) at m/z 202.0975. The high accuracy of the measurement (typically to within 5 ppm) would allow for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. Further fragmentation analysis (MS/MS) could reveal characteristic losses, such as the loss of the benzyl group, providing additional structural confirmation. miamioh.edusapub.orgnih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the following characteristic absorption bands would be expected in its IR spectrum:

N-H Stretching: The primary amine group (-NH2) would typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. uc.edu

C-H Stretching: Aromatic C-H stretching from both the pyrimidine and phenyl rings would appear just above 3000 cm⁻¹ (approx. 3030-3100 cm⁻¹). The aliphatic C-H stretching of the benzylic -CH2- group would be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹). libretexts.org

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine and phenyl rings would be found in the 1450-1650 cm⁻¹ region.

C-O Stretching: A strong absorption band corresponding to the aryl-ether C-O bond stretching is expected in the 1200-1275 cm⁻¹ range. vscht.czscribd.com

N-H Bending: The scissoring vibration of the -NH2 group would likely be observed around 1600-1650 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic pyrimidine and benzene (B151609) ring systems. acs.orgnih.gov The presence of the amino (-NH2) and benzyloxy (-OCH₂Ph) groups, which act as auxochromes, would be expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted pyrimidine. Weaker n → π* transitions, associated with the lone pair electrons on the nitrogen and oxygen atoms, may also be observed. researchgate.net

X-ray Crystallography of this compound and Key Derivatives

This analysis would definitively establish the planarity of the pyrimidine ring and the specific orientation of the benzyloxy substituent. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the amine group and the pyrimidine nitrogens, which dictate how the molecules pack together to form the crystal lattice.

Computational Chemistry and Theoretical Investigations of 5 Benzyloxy Pyrimidin 4 Amine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.govrsc.org For 5-(Benzyloxy)pyrimidin-4-amine, DFT studies would provide optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would reveal the most stable three-dimensional arrangement of the atoms.

Furthermore, DFT is employed to compute various electronic properties such as total energy, dipole moment, and the distribution of atomic charges. This information is crucial for understanding the molecule's polarity and intermolecular interactions. While specific DFT data for this compound is not readily found in published literature, a typical output would resemble the hypothetical data presented below.

Hypothetical DFT-Calculated Properties for this compound

Property Hypothetical Value
Total Energy -X Hartrees
Dipole Moment Y Debye
C-N Bond Length (Amine) ~1.35 Å

Note: The values in this table are illustrative and not based on actual computational results.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

An analysis of this compound would involve mapping the spatial distribution of the HOMO and LUMO. It is expected that the HOMO would be localized on the electron-rich pyrimidine (B1678525) ring and the amino group, while the LUMO might be distributed over the pyrimidine and benzyl (B1604629) rings.

Illustrative Molecular Orbital Data for this compound

Molecular Orbital Hypothetical Energy (eV)
HOMO -6.2
LUMO -1.5

Note: The values in this table are illustrative and not based on actual computational results.

Conformational Landscape Exploration via Molecular Mechanics and Dynamics Simulations

The benzyloxy group in this compound introduces conformational flexibility. Understanding the different spatial arrangements (conformers) and their relative energies is important for predicting its biological activity and physical properties.

Molecular mechanics (MM) force fields can be used to rapidly explore the conformational landscape of the molecule. arxiv.org This would involve systematically rotating the rotatable bonds and calculating the potential energy of each conformation. Molecular dynamics (MD) simulations, on the other hand, simulate the movement of atoms over time, providing insights into the dynamic behavior of the molecule and the transitions between different conformations. nih.gov Such studies for this compound would identify the most stable conformers and the energy barriers between them.

Prediction of Spectroscopic Parameters (NMR, UV-Vis)

Computational methods can predict spectroscopic parameters, which can aid in the interpretation of experimental spectra.

For Nuclear Magnetic Resonance (NMR) spectroscopy, theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. nih.gov These predictions are valuable for assigning peaks in experimental NMR spectra and confirming the structure of the molecule.

For UV-Vis spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic transitions and the corresponding absorption wavelengths (λmax). nih.gov For this compound, TD-DFT calculations could identify the π→π* and n→π* transitions responsible for its UV absorption.

Example of Predicted Spectroscopic Data for this compound

Parameter Predicted Value
¹H NMR Chemical Shift (Amine Protons) ~6.5-7.5 ppm
¹³C NMR Chemical Shift (Pyrimidine Ring) ~140-160 ppm

Note: The values in this table are illustrative and not based on actual computational results.

Theoretical Studies of Reaction Mechanisms Involving this compound

Computational chemistry can be used to investigate the mechanisms of chemical reactions. For this compound, theoretical studies could explore its reactivity in various transformations, such as electrophilic aromatic substitution or nucleophilic attack on the pyrimidine ring. rsc.orgrsc.org

By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides insights into the feasibility of a reaction and the heights of the activation energy barriers, which determine the reaction rate.

Computational Approaches to Structure-Activity Relationship (SAR) Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in medicinal chemistry to correlate the chemical structure of a compound with its biological activity. japsonline.com If this compound were part of a series of compounds being evaluated for a particular biological target, QSAR studies could be employed.

These studies involve calculating a set of molecular descriptors (e.g., steric, electronic, and hydrophobic properties) for this compound and its analogs. A mathematical model is then developed to relate these descriptors to the observed biological activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.gov

Biological Activities and Mechanistic Pathways of 5 Benzyloxy Pyrimidin 4 Amine and Its Analogs

In Vitro Assays for Target Identification and Validation

The initial step in characterizing the biological effects of 5-(benzyloxy)pyrimidin-4-amine and its analogs involves a variety of in vitro assays to identify and validate their molecular targets. A common approach is the screening of compound libraries against panels of specific targets, such as kinases or other enzymes. nih.govacs.org

For instance, pyrimidine (B1678525) derivatives are frequently evaluated for their anticancer properties through high-throughput in vitro screening against extensive cancer cell line panels. rsc.org Such screenings can reveal the growth inhibitory activities of the compounds across different types of cancer, including leukemia, non-small cell lung cancer, colon cancer, and others. rsc.org

Morphological profiling using techniques like the Cell Painting Assay offers an unbiased method to identify the effects of compounds on cellular biosynthesis pathways. This assay can distinguish between the inhibition of pyrimidine biosynthesis and other metabolic pathways, such as folate metabolism. d-nb.info By comparing the morphological fingerprint of a test compound to that of a known inhibitor, researchers can identify novel compounds that target specific enzymes within a pathway. d-nb.info For example, this method has been used to identify new inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis. d-nb.info

Enzyme Inhibition Studies

Enzyme inhibition is a primary mechanism through which pyrimidine derivatives exert their biological effects. The aminopyrimidine structure is a well-known pharmacophore for kinase inhibitors, as it mimics the adenine (B156593) fragment of ATP, which is crucial for the phosphorylation function of kinases. pharmablock.com

Derivatives of the pyrimidine scaffold have been shown to inhibit a range of enzymes. For example, certain pyrido[2,3-d]pyrimidine (B1209978) analogs have been identified as potent inhibitors of receptor tyrosine kinases like fibroblast growth factor receptor (FGFr) and platelet-derived growth factor receptor (PDGFr). nih.gov Structure-activity relationship (SAR) studies have led to the development of analogs with high potency and selectivity. For example, one derivative demonstrated an IC50 value of 0.060 μM for FGFr while showing minimal activity against other kinases. nih.gov

Other studies have focused on different enzyme targets. For instance, various pyrimidine derivatives have been shown to inhibit glutathione (B108866) S-transferase (GST) and glutathione reductase (GR) at micromolar concentrations. journalagent.comjuniperpublishers.com Specific analogs, such as 4-amino-2-chloropyrimidine, have demonstrated particularly effective inhibition of GST with a low Kᵢ value of 0.047 ± 0.0015 µM. journalagent.com Similarly, 4-amino-2,6-dichloropyrimidine (B161716) was found to be a potent inhibitor of GR. juniperpublishers.com The nature and position of substituents on the pyrimidine ring, such as amino and chloro groups, significantly influence the inhibitory activity. journalagent.com

The table below summarizes the inhibitory activities of selected pyrimidine derivatives against various enzymes.

Compound ClassEnzyme TargetKey FindingsIC₅₀ / Kᵢ Values
Pyrido[2,3-d]pyrimidinesFGFr, PDGFr, EGFr, c-srcBroadly active and selective inhibitors identified through SAR studies. nih.govIC₅₀ ranging from 0.060 μM to >50 μM. nih.gov
AminochloropyrimidinesGlutathione S-Transferase (GST)Potent inhibition, with activity dependent on substituent position. journalagent.comKᵢ of 0.047 ± 0.0015 µM for 4-amino-2-chloropyrimidine. journalagent.com
AminochloropyrimidinesGlutathione Reductase (GR)Effective inhibition, with 4-amino-2,6-dichloropyrimidine being the most potent. juniperpublishers.comIC₅₀ values ranging from 0.374 µM to 0.968 µM. juniperpublishers.com
Pyrimidine AnalogsDihydroorotate Dehydrogenase (DHO-dehase)Inhibition requires intact amide/imide groups and a 6-carboxylic acid. nih.govKᵢ of 45 μM for D,L-5-trans-methyl DHO. nih.gov
Pyrimidine Diamine DerivativesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Mixed inhibition mechanisms observed for most compounds. acs.orgKᵢ values ranging from 0.312–1.323 μM (AChE) and 0.099–3.465 μM (BChE). acs.org

Receptor Binding Profiling

In addition to enzyme inhibition, pyrimidine derivatives can also exert their effects by binding to specific receptors. Radioligand binding assays are commonly used to determine the affinity of these compounds for various receptor subtypes. nih.gov

Studies on diaryl 2- or 4-amidopyrimidines have identified potent and selective antagonists for the A₃ adenosine (B11128) receptor. nih.govacs.org Some of these compounds exhibit high affinity, with Kᵢ values below 10 nM for the human A₃ adenosine receptor, while showing no significant activity at A₁, A₂ₐ, and A₂ₑ receptors. nih.govacs.org This selectivity is crucial for developing targeted therapies with fewer side effects.

The interaction of pyrimidine analogs with purine (B94841) and pyrimidine (P2) receptors, which are activated by nucleotides like ATP and ADP, has also been investigated. acs.org The development of selective antagonists for these receptors is an active area of research, although the lack of reliable radioligand binding assays for all P2 receptor subtypes has presented challenges. acs.org

Cellular Pathway Modulation Investigations in In Vitro Models

The biological activity of this compound and its analogs is ultimately determined by their ability to modulate intracellular signaling pathways. As prodrugs, pyrimidine analogues must be transported into cells and activated, typically through phosphorylation, to exert their pharmacological effects. nih.govresearchgate.net

The de novo pyrimidine synthesis pathway is a critical process for cell proliferation and a key target for many pyrimidine-based drugs. creative-proteomics.com This pathway involves several enzymatic steps, starting with the formation of carbamoyl (B1232498) phosphate (B84403) and leading to the synthesis of pyrimidine nucleotides. creative-proteomics.com The activity of key enzymes in this pathway, such as dihydroorotate dehydrogenase (DHODH), is tightly regulated and coupled with other metabolic processes like the cell cycle. creative-proteomics.comashpublications.org

In cancer cells, which often have a high demand for nucleotides to support rapid proliferation, targeting pyrimidine metabolism is a common therapeutic strategy. creative-proteomics.com Gene set analysis can be used to identify cellular pathways associated with the response to pyrimidine-based chemotherapies. nih.gov For example, such analyses have shown that the expression patterns of genes in specific pathways can influence sensitivity to drugs like gemcitabine (B846) and cytosine arabinoside. nih.gov Reprogramming of pyrimidine nucleotide metabolism, including the overexpression of enzymes like uridine-cytidine kinase 2 (UCK2), has been observed in malignant T cells, supporting their vigorous proliferation. ashpublications.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of pyrimidine-based compounds. These studies involve systematically modifying the chemical structure and evaluating the impact on biological activity.

For pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors, SAR studies have shown that modifications at various positions of the pyrimidine ring can dramatically alter their inhibitory profile. For example, introducing a [4-(diethylamino)butyl]amino side chain at the 2-position of the lead compound enhanced both potency and bioavailability. nih.gov In another instance, replacing a 6-(2,6-dichlorophenyl) group with a 6-(3',5'-dimethoxyphenyl) moiety resulted in a highly selective inhibitor of the FGFr tyrosine kinase. nih.gov

In the case of pyrimidine-based dihydroorotate dehydrogenase (DHO-dehase) inhibitors, SAR studies have established that an intact amide and imide group on the pyrimidine ring, along with a 6-carboxylic acid, are necessary for significant enzyme inhibition. nih.gov There is also a steric limitation at the 5-position, where a methyl group is tolerated, but larger substituents may reduce activity. nih.gov

For aminopyrimidine-based kinase inhibitors, modifications at the 5-position of the pyrimidine core, which is near the gatekeeper residue of the kinase binding pocket, can improve kinome-wide selectivity. acs.org Additionally, the choice of substituents at the 2- and 4-positions plays a critical role in determining the inhibition profile. acs.org

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. benthamdirect.comnih.gov This information is then used to design new molecules with improved activity and selectivity.

For pyrimidine derivatives, pharmacophore models are often developed based on their interaction with the ATP binding site of kinases. researchgate.net These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. researchgate.netresearchgate.net By mapping these features, researchers can design novel compounds that are more likely to bind to the target enzyme.

In the development of pyrimidine derivatives as anticancer DNA inhibitors, pharmacophore mapping combined with QSAR (Quantitative Structure-Activity Relationship) studies has been used to optimize lead compounds. benthamdirect.com The best-fitting pharmacophore hypothesis can guide the generation of new derivatives with improved DNA binding capabilities. benthamdirect.com Similarly, for pyrido[2,3-d]pyrimidines designed as thymidylate synthase inhibitors, structure-based pharmacophore mapping has been used to design novel derivatives that can stabilize the inactive conformation of the enzyme. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

While specific molecular docking and dynamics simulation studies exclusively focused on this compound are not extensively documented in publicly available research, a wealth of computational studies on analogous pyrimidine derivatives provides significant insights into their ligand-target interactions. These in silico methods are crucial for understanding the structural basis of their biological activities, predicting binding affinities, and guiding the rational design of more potent and selective analogs.

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between a ligand and its target protein. For various pyrimidine analogs, molecular docking has been successfully employed to elucidate their binding modes with a range of biological targets.

For instance, in studies involving pyrimidine derivatives as potential anticancer agents, molecular docking has been used to investigate their interactions with protein kinases, such as Cyclin-Dependent Kinases (CDKs). One such study on 4-(2-amino-3, 5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine derivatives revealed their binding energies with the human cyclin-dependent kinase-2 (CDK2) receptor (PDB ID: 1HCK). The docking results indicated that these compounds fit well into the ATP-binding pocket of CDK2, with binding energies ranging from -7.4 to -7.9 kcal/mol. Key interactions observed included hydrogen bonding with amino acid residues like THR 165, GLU 12, LYS 33, and THR 14, as well as pi-alkyl interactions with VAL 63, LYS 129, VAL 18, and ILE 10. nih.gov

Similarly, molecular modeling studies, including 3D quantitative structure-activity relationship (3D-QSAR) analysis, have been conducted on [4-(3 H-benzoimidazol-5-yl)-pyrimidin-2-yl]-amine-based analogs as CDK4 inhibitors. These computational approaches have helped in understanding the structure-activity relationships and identifying key residues for inhibitor interaction within the CDK4 active site. nih.gov

In the context of anti-apoptotic targets, molecular docking has been utilized to explore the interaction of synthesized pyrimidines with the B-cell lymphoma 2 (Bcl-2) protein. These studies have shown that pyrimidine ligands can dock onto the ligand-binding domain of the Bcl-2 protein, suggesting a potential mechanism for inducing apoptosis in cancer cells. mdpi.com

The following table summarizes the findings from molecular docking studies on various analogs of this compound, highlighting the target proteins, the specific analogs studied, their binding energies, and the key interacting residues.

Analog ClassTarget Protein (PDB ID)Example Analog StudiedBinding Energy (kcal/mol)Key Interacting ResiduesReference
4-(2-amino-3, 5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-aminesHuman Cyclin-Dependent Kinase-2 (1HCK)Compound 4c (p-F substitution)-7.9THR 165, GLU 12, LYS 33, THR 14 (H-bonds); VAL 63, LYS 129, VAL 18, ILE 10 (pi-alkyl) nih.gov
4-(2-amino-3, 5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-aminesHuman Cyclin-Dependent Kinase-2 (1HCK)Compound 4a (p-Cl substitution)-7.7Not specified in detail nih.gov
4-(2-amino-3, 5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-aminesHuman Cyclin-Dependent Kinase-2 (1HCK)Compound 4h (p-OCH3 substitution)-7.5Not specified in detail nih.gov
4-(2-amino-3, 5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-aminesHuman Cyclin-Dependent Kinase-2 (1HCK)Compound 4b (p-OH substitution)-7.4Not specified in detail nih.gov
Pyrazolo[1,5-a]pyrimidinesCyclin-Dependent Kinase 2 (CDK2) (3tnw)Compound 5a-12.5367Leu83, His84 (H-bonds); Ala144, Val18, Gly11, Glu12, Thr14 (pi-hydrogen) tpcj.org
Pyrazolo[1,5-a]pyrimidinesCyclin-Dependent Kinase 9 (CDK9)Compound 5a-10.3325Not specified in detail tpcj.org

These computational studies on analogs collectively suggest that the pyrimidine scaffold serves as a versatile framework for designing inhibitors that can effectively interact with the active sites of various protein targets. The specific substitutions on the pyrimidine ring play a crucial role in determining the binding affinity and selectivity. The insights gained from these molecular docking and dynamics simulations are invaluable for the future development of novel this compound analogs with enhanced therapeutic potential.

Role of 5 Benzyloxy Pyrimidin 4 Amine As a Synthetic Precursor in Drug Discovery and Chemical Biology

Utilization as a Scaffold for Novel Compound Libraries

The 4-aminopyrimidine (B60600) framework, of which 5-(benzyloxy)pyrimidin-4-amine is a derivative, is recognized as a "privileged scaffold" in drug discovery. nih.gov This term refers to molecular cores that are capable of binding to multiple biological targets with high affinity, making them ideal starting points for the construction of compound libraries. By systematically modifying the core scaffold at designated points, chemists can generate large collections of related molecules for high-throughput screening against various disease targets, such as protein kinases. nih.gov

The structure of this compound offers two primary vectors for diversification:

The N4-Amino Group: This group can be acylated, alkylated, or used in coupling reactions to introduce a wide array of substituents.

The Benzyl (B1604629) Ring: The phenyl ring of the benzyloxy group can be substituted with various functional groups to explore structure-activity relationships (SAR) and fine-tune the molecule's physicochemical properties.

This dual-point modification strategy allows for the rapid creation of a focused library of compounds, enabling an efficient exploration of the chemical space around the aminopyrimidine core. For example, libraries based on this scaffold can be designed to target the ATP-binding site of kinases, a common strategy in the development of oncology drugs.

Table 1: Hypothetical Compound Library Based on the this compound Scaffold

This table illustrates how the core scaffold can be diversified at two key positions (R¹ and R²) to generate a library of novel compounds for biological screening.

Compound IDR¹ (Substitution on N4-Amine)R² (Substitution on Benzyl Ring)Potential Target Class
LIB-001AcetylHKinases
LIB-002Benzoyl4-FluoroKinases, GPCRs
LIB-0033-Pyridylmethyl4-MethoxyKinases
LIB-004Cyclopropylmethyl3-ChloroEpigenetic Targets
LIB-005PhenylsulfonylHProteases
LIB-0064-Morpholinocarbonyl3,4-DichloroKinases

Fragment-Based Drug Discovery Approaches Incorporating the Pyrimidine (B1678525) Core

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening low-molecular-weight molecules (fragments) that typically bind to a biological target with low affinity. nih.gov Once a binding fragment is identified, it is optimized and grown into a more potent, drug-like molecule. researchgate.net

The 4-aminopyrimidine core is an ideal candidate for FBDD for several reasons:

Low Molecular Weight: The core structure is small, fitting the "Rule of Three" often applied to fragment libraries.

Hydrogen Bonding Capacity: The nitrogen atoms in the pyrimidine ring and the exocyclic amino group are excellent hydrogen bond donors and acceptors, facilitating interactions with protein targets.

Synthetic Tractability: The core possesses clear vectors for chemical elaboration, a critical feature for the fragment-to-lead optimization process.

In an FBDD campaign, the this compound molecule itself, or a smaller version like 4-aminopyrimidine, could be identified as an initial hit. The amino group and the benzyloxy group serve as "growth vectors," providing synthetically accessible points to add functionality and extend the molecule to engage with adjacent pockets on the protein surface, thereby increasing affinity and selectivity. The successful identification of a new class of antimicrobial inhibitors based on a 4-amino-6-(pyrazol-4-yl)pyrimidine scaffold through FBDD highlights the utility of this core in such approaches. nih.gov

Prodrug Design Strategies Leveraging the Benzyloxy Moiety

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical processes. nih.gov This strategy is often used to improve a drug's solubility, permeability, stability, or to achieve targeted delivery. unisi.it The this compound structure contains features amenable to several prodrug strategies, with the benzyloxy group being a particularly attractive promoiety.

The ether linkage of the benzyloxy group can be designed for cleavage by specific enzymes that are overexpressed in target tissues, such as cancer cells. For example, cytochrome P450 enzymes are known to catalyze O-dealkylation reactions. researchgate.net By modifying the electronic properties of the benzyl ring, the susceptibility of the ether bond to enzymatic cleavage can be modulated. The discovery of microbial enzymes that selectively cleave N-benzyloxycarbonyl (Cbz) groups, which are structurally related to benzyl ethers, demonstrates the biological feasibility of this cleavage mechanism. researchgate.net

Furthermore, the benzyloxy group contributes to the molecule's lipophilicity, which can enhance its ability to cross cell membranes. This is a key consideration for improving the oral bioavailability of a drug. A prodrug could be designed where the benzyloxy group facilitates absorption, after which it is cleaved to release the more polar (and potentially more active) 5-hydroxypyrimidin-4-amine parent drug.

Table 2: Potential Prodrug Strategies for this compound

This table outlines different conceptual strategies for converting the parent compound into a prodrug, specifying the modification, the likely activation mechanism, and the therapeutic goal.

Prodrug StrategyModificationActivation MechanismTherapeutic Goal
Enzyme-Targeted CleavageSubstitution on the benzyl ring to enhance P450 recognitionCytochrome P450-mediated O-debenzylation in tumor cellsTargeted release of the active 5-hydroxypyrimidine (B18772) drug in cancer tissue
Improved Water SolubilityAcylation of the N4-amino group with a hydrophilic promoiety (e.g., amino acid)Esterase-mediated hydrolysis in plasmaEnhanced solubility for intravenous formulation mdpi.com
Bioreductive ActivationIntroduction of a nitro group on the benzyl ring (e.g., 4-nitrobenzyloxy)Reduction by nitroreductases in hypoxic tumor environmentsTumor-selective drug release
Transporter-Targeted DeliveryAcylation of the N4-amino group with a dipeptideCleavage by peptide transporters (e.g., PEPT1) at the intestinal brush borderImproved oral absorption researchgate.net

Integration into Bioactive Hybrid Molecules

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.gov This approach can lead to compounds with improved affinity, better selectivity, dual-target activity, or novel mechanisms of action.

The this compound scaffold is an excellent platform for creating hybrid molecules. The N4-amino group serves as a versatile linker to attach other bioactive moieties. For instance, it can be reacted to form an amide, urea, or sulfonamide bond, connecting the aminopyrimidine core to another pharmacophore known to inhibit a different target. This is particularly relevant for complex diseases where targeting multiple pathways simultaneously may be beneficial. The synthesis of benzimidazole-pyrimidine hybrids has been shown to result in compounds with enhanced medicinal properties compared to the individual components. nih.gov

Alternatively, the aminopyrimidine core can be used as a foundation for building more complex, fused heterocyclic systems. The reaction of aminopyrazoles (analogs of aminopyrimidines) with various reagents to form fused pyrazolo[1,5-a]pyrimidines is a well-established synthetic route that demonstrates how the amino group and the ring itself can participate in cyclization reactions to generate novel, rigid scaffolds. nih.gov

Future Directions and Emerging Research Avenues for 5 Benzyloxy Pyrimidin 4 Amine

Exploration of Novel Synthetic Routes

The synthesis of pyrimidine (B1678525) derivatives has been a subject of intense research due to their broad spectrum of biological activities. tandfonline.com Traditional synthetic methods often involve harsh conditions, hazardous reagents, and multi-step procedures. The future of synthesizing 5-(benzyloxy)pyrimidin-4-amine and its analogs lies in the development of more efficient, cost-effective, and environmentally benign methodologies, aligning with the principles of green chemistry. rasayanjournal.co.inbenthamdirect.combenthamdirect.com

Future research will likely focus on adapting modern synthetic strategies to this specific molecule. These include:

Catalytic Methods: The use of novel catalysts, such as gold complexes or Lewis acids, can facilitate cycloaddition and annulation reactions to construct the pyrimidine ring with high regioselectivity under mild conditions. mdpi.com Research into transition-metal-catalyzed cross-coupling reactions could also provide new ways to introduce the benzyloxy group or functionalize the pyrimidine core.

Multicomponent Reactions (MCRs): One-pot MCRs that combine three or more starting materials to form the final product without isolating intermediates are highly desirable. rasayanjournal.co.in Developing an MCR for this compound would significantly improve synthetic efficiency, reduce waste, and simplify purification processes. researchgate.net

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can dramatically reduce reaction times, increase product yields, and often lead to cleaner reactions compared to conventional heating. rasayanjournal.co.inmdpi.com Applying these techniques to the synthesis of this compound could offer substantial improvements in efficiency and sustainability. benthamdirect.com

Synthetic ApproachDescriptionPotential Advantages for this compound SynthesisReferences
Catalytic CycloadditionsUse of transition metals (e.g., Gold, Copper, Iron) or Lewis acids to catalyze the formation of the pyrimidine ring from acyclic precursors.High yields, regioselectivity, milder reaction conditions, potential for asymmetric synthesis. mdpi.comorganic-chemistry.org
One-Pot Multicomponent Reactions (MCRs)Combining three or more reactants in a single reaction vessel to form the product in a cascade of reactions.Increased efficiency, reduced waste, atom economy, simplified procedures. rasayanjournal.co.inresearchgate.net
Microwave-Assisted Organic Synthesis (MAOS)Utilizing microwave irradiation to rapidly heat the reaction mixture, accelerating reaction rates.Drastically reduced reaction times, improved yields, cleaner product profiles. rasayanjournal.co.inmdpi.com
Ultrasound-Assisted Synthesis (Sonochemistry)Employing ultrasonic waves to induce cavitation, which enhances mass transfer and reaction rates.Improved reaction rates, can initiate reactions at lower temperatures, eco-friendly. rasayanjournal.co.inbenthamdirect.com

Application in Materials Science and Advanced Functional Materials

The unique electronic properties of the pyrimidine ring make it a highly attractive building block for advanced functional materials. researchgate.net The electron-deficient nature of the diazine core, combined with the potential for functionalization provided by the amine and benzyloxy groups, positions this compound as a promising candidate for several materials science applications.

Organic Electronics: Pyrimidine derivatives have been successfully incorporated into Organic Light-Emitting Diodes (OLEDs) as electron-transporting materials (ETMs), host materials, and fluorescent emitters. spiedigitallibrary.orgnbinno.comspiedigitallibrary.org The electron-accepting property of the pyrimidine ring is key to these applications. researchgate.net this compound could serve as a precursor for novel organic semiconductors where the benzyloxy and amine groups are modified to fine-tune electronic energy levels, charge carrier mobility, and photophysical properties. nbinno.com

Functional Polymers: Amine-functional polymers are a class of "smart" materials that can respond to external stimuli like pH and temperature. rsc.org They have applications in drug delivery, gene transfection, and surface modification. polysciences.com this compound could be utilized as a functional monomer in polymerization reactions. The amine group provides a reactive site for incorporation into a polymer backbone, while the pyrimidine and benzyloxy moieties would impart specific electronic and physical properties to the resulting material. google.com Such polymers could also be explored for applications like CO2 capture. rsc.org

Application AreaPotential Role of this compoundKey Properties and AdvantagesReferences
Organic Light-Emitting Diodes (OLEDs)As a building block for electron-transporting materials (ETMs), host materials, or emitters.The electron-deficient pyrimidine core facilitates electron injection and transport. Amine and benzyloxy groups allow for tuning of HOMO/LUMO levels. researchgate.netspiedigitallibrary.orgnbinno.comnbinno.com
Stimuli-Responsive ("Smart") PolymersAs a functional monomer or cross-linking agent.The amine group provides pH-responsiveness. The rigid pyrimidine core can enhance thermal stability. rsc.orgpolysciences.com
Bio-inspired Porous MembranesFunctionalization of polymer membranes for specific recognition and transport.Primary amine can be used to graft biomolecules (e.g., peptides) onto membrane pore surfaces. researchgate.net
Materials for Gas SorptionIncorporation into porous polymers or metal-organic frameworks (MOFs).Amine functionalities are known to enhance affinity for CO2 capture. rsc.org

Development of Advanced Analytical Methodologies for Detection and Quantification

As this compound finds use in more complex systems, such as functional materials or biological assays, the need for sensitive and selective analytical methods for its detection and quantification will become critical. Future research should focus on moving beyond standard characterization techniques (e.g., basic NMR, IR) towards more advanced and hyphenated analytical methodologies. biointerfaceresearch.com

Hyphenated Chromatographic Techniques: Methods combining the separation power of chromatography with the detection capabilities of mass spectrometry are ideal. saspublishers.comnih.gov Ion-pairing reversed-phase ultra-performance liquid chromatography coupled with tandem mass spectrometry (IP-RP-UPLC-MS/MS) has been effectively used for the comprehensive analysis of other pyrimidines and could be optimized for this compound. nih.gov Similarly, Gas Chromatography-Mass Spectrometry (GC-MS) following a suitable derivatization step, for instance with ethyl chloroformate, could provide high sensitivity and structural confirmation. researchgate.net

Capillary Electrophoresis (CE): CE coupled with mass spectrometry (CE-MS) offers another powerful tool for analyzing charged or polar compounds, providing high separation efficiency and requiring minimal sample volume.

MethodologyPrincipleAdvantages for Analyzing this compoundReferences
UPLC-MS/MSCombines the high-resolution separation of Ultra-Performance Liquid Chromatography with the sensitive and selective detection of tandem Mass Spectrometry.High sensitivity, high throughput, suitable for complex matrices, provides molecular weight and structural information. saspublishers.comnih.gov
GC-MSSeparates volatile compounds using Gas Chromatography, followed by detection with Mass Spectrometry. Requires derivatization for non-volatile analytes.Excellent separation efficiency, provides robust library-matchable mass spectra for identification. nih.govresearchgate.net
LC-NMRDirectly couples Liquid Chromatography with Nuclear Magnetic Resonance spectroscopy for online structure elucidation of separated compounds.Provides unambiguous structural information of the analyte and its impurities without the need for isolation. saspublishers.com
CE-MSSeparates analytes based on their charge-to-size ratio in a capillary, followed by Mass Spectrometry detection.High separation efficiency, very small sample volume required, ideal for charged/polar molecules. saspublishers.com

Targeted Derivatization for Specific Biological Probes

The pyrimidine scaffold is a privileged structure in medicinal chemistry and chemical biology. nih.govorientjchem.orgorientjchem.org Targeted derivatization of this compound can transform it from a simple building block into a sophisticated tool for biological research. The amine group is a particularly useful handle for chemical modification. nih.gov

Fluorescent Probes: By attaching a fluorophore to the pyrimidine core, novel fluorescent probes can be developed. rsc.org These probes can be designed to respond to specific biological analytes or changes in the microenvironment (e.g., pH, enzyme activity). researchgate.net For example, pyrimidine-based probes have been created to visualize nitroreductase activity in hypoxic cancer cells and to monitor pH changes during mitophagy. researchgate.netbohrium.com The this compound structure could be modified to create probes for new targets.

Enzyme Inhibitors and Activity-Based Probes: Many enzyme inhibitors are based on the pyrimidine structure. nih.gov The this compound scaffold could be elaborated with various functional groups to target the active sites of specific enzymes, such as kinases or metabolic enzymes. Further modification with a reactive "warhead" could convert a reversible inhibitor into an activity-based probe for enzyme profiling and target identification.

Bioconjugation: The primary amine allows for straightforward conjugation to biomolecules (e.g., proteins, nucleic acids) or surfaces, enabling the development of targeted drug delivery systems or diagnostic reagents.

Probe TypeDerivatization StrategyPotential ApplicationReferences
Fluorescent ProbesCovalent attachment of a fluorophore (e.g., coumarin, fluorescein) to the amine group. Introduction of environmentally sensitive moieties.Sensing specific ions or small molecules, monitoring enzyme activity, visualizing cellular organelles or processes like mitophagy. rsc.orgresearchgate.netbohrium.comrsc.org
Enzyme InhibitorsModification of the benzyloxy and amine groups with pharmacophores designed to fit into an enzyme's active site.Targeting kinases, cholinesterases, carbonic anhydrases, or other enzymes implicated in disease. nih.govnih.govnih.gov
Activity-Based Probes (ABPs)Incorporation of a reactive group (e.g., acrylamide, fluorophosphonate) that covalently binds to an active site residue.Covalent labeling of active enzymes for proteomic profiling, target identification, and validation. nih.gov
BioconjugatesUsing the amine group as a nucleophile to react with activated esters or other electrophiles on biomolecules or surfaces.Creating targeted drug delivery systems, immobilizing the molecule on biosensor surfaces. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-(Benzyloxy)pyrimidin-4-amine and its derivatives?

  • Methodology :

  • Step 1 : React this compound (13 ) with diethyl 2-(ethoxymethylene)malonate under heating to form enamines (15 ) via ethanol elimination (yields: 88–85%) .
  • Step 2 : Cyclize enamines using Dowtherm reagent (a high-boiling solvent mixture) to yield ethyl carboxylates (17a , 17b ). This involves a 1,3-H shift followed by intramolecular nucleophilic attack and ethanol elimination .
  • Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography.

Q. How can researchers confirm the molecular structure of this compound derivatives?

  • Analytical Workflow :

  • IR Spectroscopy : Detect C=N (~1600–1680 cm⁻¹) and NH₂ (~3300–3500 cm⁻¹) stretches .
  • NMR Analysis : Use 1H^1H-NMR to confirm aromatic protons (δ 6.5–8.5 ppm) and benzyloxy group signals (δ 4.5–5.5 ppm for -OCH₂Ph). 13C^{13}C-NMR identifies carbonyl (C=O) and pyrimidine ring carbons .
  • Elemental Analysis : Validate purity by comparing experimental vs. calculated C, H, N percentages (e.g., deviations <0.3% indicate high purity) .

Q. What safety precautions are critical when handling this compound?

  • Risk Mitigation :

  • Hazard Assessment : Prioritize Ames testing for mutagenicity (similar to benzyl chloride) and evaluate decomposition risks via DSC .
  • PPE : Use nitrile gloves, lab coats, and fume hoods. Avoid skin contact and inhalation .
  • Storage : Store in airtight containers at –20°C, away from oxidizing agents .

Advanced Research Questions

Q. What mechanistic insights exist for the cyclization of enamines derived from this compound?

  • Mechanistic Pathway :

  • Step 1 : Enamine (15 ) undergoes a 1,3-H shift to form a conjugated imine intermediate.
  • Step 2 : Intramolecular nucleophilic attack by the imine nitrogen at the ester carbonyl group forms a six-membered ring.
  • Step 3 : Ethanol elimination yields ethyl carboxylate (17a ) .
    • Catalytic Considerations : Dowtherm ensures uniform heating (200–300°C), critical for avoiding side reactions.

Q. How can structural modifications of the benzyloxy group influence biological activity?

  • Case Study :

  • Replace the benzyloxy group with substituted aryl groups (e.g., 4-methoxyphenyl, 2-chlorophenyl).
  • Biological Testing : Evaluate anti-cancer activity via MTT assays on cell lines (e.g., MCF-7). For example:
  • 4d (4-methoxyphenyl derivative): 42.79% growth inhibition in MCF-7.
  • 4e (2-chlorophenyl derivative): Poor activity, highlighting steric/electronic effects .
    • Design Strategy : Use QSAR models to correlate substituent Hammett constants (σ) with bioactivity.

Q. What analytical strategies resolve contradictions in elemental analysis vs. spectroscopic data for substituted pyrimidin-4-amine derivatives?

  • Troubleshooting :

  • Scenario : Discrepancy in nitrogen content (e.g., calculated 16.47% vs. experimental 16.2%).
  • Resolution :

Repeat combustion analysis to rule out instrumental error.

Use high-resolution mass spectrometry (HRMS) to confirm molecular formula.

Re-examine NMR integration for impurities (e.g., residual solvents) .

  • Documentation : Report deviations >0.5% and propose hypotheses (e.g., hygroscopicity, incomplete combustion).

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.